molecular formula C8H10ClN5 B13213403 1-(6-Chloro-9H-purin-9-yl)propan-2-amine

1-(6-Chloro-9H-purin-9-yl)propan-2-amine

Cat. No.: B13213403
M. Wt: 211.65 g/mol
InChI Key: HPECQVUAPDAJAT-UHFFFAOYSA-N
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Description

1-(6-Chloro-9H-purin-9-yl)propan-2-amine is a chemical compound with the molecular formula C8H11ClN5. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-9H-purin-9-yl)propan-2-amine typically involves the reaction of 6-chloropurine with an appropriate amine under controlled conditions. One common method involves the use of 2-propanamine as a reactant, which is combined with 6-chloropurine in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-9H-purin-9-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 1-(6-Chloro-9H-purin-9-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloro-9H-purin-9-yl)propan-2-amine is unique due to the presence of both a chlorine atom and an amine group in its structure.

Properties

Molecular Formula

C8H10ClN5

Molecular Weight

211.65 g/mol

IUPAC Name

1-(6-chloropurin-9-yl)propan-2-amine

InChI

InChI=1S/C8H10ClN5/c1-5(10)2-14-4-13-6-7(9)11-3-12-8(6)14/h3-5H,2,10H2,1H3

InChI Key

HPECQVUAPDAJAT-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC2=C1N=CN=C2Cl)N

Origin of Product

United States

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